Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester
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Overview
Description
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester, also known as methyl 4-hydroxycinnamate, is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a propenyl group, which is further esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxycinnamate typically involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-hydroxycinnamic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxycinnamate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, has also been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The propenyl group can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers and esters
Scientific Research Applications
Methyl 4-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its ability to inhibit microbial growth .
Mechanism of Action
The mechanism of action of methyl 4-hydroxycinnamate involves its ability to scavenge free radicals and inhibit the growth of microorganisms. The hydroxy group plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Methyl 4-hydroxycinnamate can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Similar antioxidant properties but lacks the ester functionality.
3-Hydroxybenzoic acid: Exhibits different solubility and reactivity due to the position of the hydroxy group.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and has different pharmacological properties .
Conclusion
Methyl 4-hydroxycinnamate is a versatile compound with significant potential in various fields due to its chemical reactivity and biological activities. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Furthermore, its antioxidant and antimicrobial properties make it a promising candidate for applications in medicine, cosmetics, and food preservation.
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-[(Z)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2- |
InChI Key |
PSCVJQSMSDQKBF-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\CO |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
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